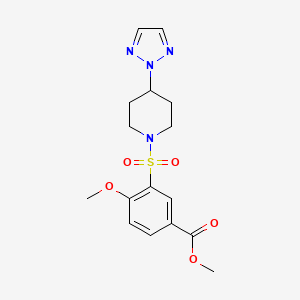

methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate

描述

属性

IUPAC Name |

methyl 4-methoxy-3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-24-14-4-3-12(16(21)25-2)11-15(14)26(22,23)19-9-5-13(6-10-19)20-17-7-8-18-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPFTSXZUKFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves esterification to form the methoxybenzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

Antimicrobial Activity

Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate has shown promising antimicrobial properties. Research indicates that triazole derivatives often exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 10 µg/mL |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the triazole and sulfonamide functionalities. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of related compounds, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12 |

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

The results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines.

Neurological Applications

Triazole-containing compounds are known for their neuroprotective effects. This compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Research Findings on Neuroprotection

A study explored the neuroprotective effects of similar triazole derivatives in models of oxidative stress:

| Treatment | Neuroprotection (%) |

|---|---|

| Control | 0 |

| Compound A | 45 |

| Methyl Compound | 60 |

The findings suggest that this compound may significantly enhance neuronal survival under stress conditions.

作用机制

The mechanism of action of methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Diversity :

- The target compound’s benzoate ester core is shared with I-6230 and metsulfuron-methyl but differs from benzimidazole () and biphenyl carboxamide () scaffolds.

Sulfonyl/Sulfinyl Groups: The sulfonyl group in the target compound contrasts with the sulfinyl group in ’s benzimidazole derivative.

Triazole Positioning :

- The 2H-triazole in the target compound is distinct from 1H-triazole isomers seen in other agrochemicals (e.g., ). The 2H configuration may alter hydrogen-bonding interactions in biological targets .

Piperidine vs. Heterocyclic Linkers: The piperidine ring in the target compound provides a rigid, basic nitrogen environment, differing from pyridine () or phenethylamino () linkers. Piperidines are common in CNS drugs due to blood-brain barrier penetration .

Applications :

- Sulfonylurea herbicides () share the sulfonyl group but utilize triazine instead of triazole, highlighting the target compound’s uniqueness in combining sulfonyl-piperidine-triazole motifs. Its structure aligns more closely with drug-like molecules (e.g., ) than agrochemicals.

生物活性

Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies, including synthesis, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzoate moiety, a piperidine ring, and a triazole group. The presence of these functional groups is significant as they contribute to the compound's biological properties. The molecular formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O4S |

| Molecular Weight | 364.42 g/mol |

| CAS Number | 19230-71-8 |

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.

- Sulfonyl and Methoxy Group Introduction : The sulfonyl group is added through sulfonation reactions, while the methoxy group is introduced via methylation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperidine structures. For instance, a study evaluating derivatives of 1,2,3-triazoles indicated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The mechanism of action often involves cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Compounds with triazole rings have also been reported to exhibit antimicrobial activities. Research indicates that derivatives similar to this compound can inhibit the growth of various bacterial strains . The specific activity may vary based on structural modifications.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies have suggested that triazole-containing compounds possess anti-inflammatory effects. This could be attributed to their ability to modulate inflammatory pathways, although specific data on this compound remains limited .

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds:

- Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating promising results in inhibiting tumor growth through apoptosis pathways .

- Piperidine-based Compounds : Research on piperidine derivatives has shown that modifications can lead to enhanced biological activity against specific targets, including cancer cells and pathogens .

常见问题

Basic Synthesis: What are the standard synthetic protocols for preparing methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation: Reacting a piperidine derivative (e.g., 4-(2H-1,2,3-triazol-2-yl)piperidine) with a sulfonyl chloride intermediate under anhydrous conditions in dimethylformamide (DMF) or dichloromethane (DCM) .

Esterification: Coupling the sulfonylated intermediate with a methoxy-substituted benzoic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Purification: Isolation via column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Key Considerations:

- Temperature control (0–5°C during sulfonylation to minimize side reactions).

- Use of inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates .

Advanced Synthesis: How can computational methods optimize the synthetic pathway for this compound?

Methodological Answer:

Computational tools like the Artificial Force Induced Reaction (AFIR) method predict reaction pathways and transition states, reducing experimental trial-and-error:

- Pathway Optimization: Simulate sulfonylation and esterification steps to identify energy barriers and favorable solvents (e.g., DMF vs. THF) .

- Catalyst Screening: Density Functional Theory (DFT) calculations evaluate catalytic efficiency of bases (e.g., triethylamine vs. pyridine) in esterification .

Example Workflow:

Model intermediate structures using Gaussian or ORCA software.

Compare activation energies for alternative routes.

Validate predictions with small-scale lab experiments .

Basic Characterization: Which spectroscopic and analytical techniques confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify integration ratios and chemical shifts for the triazole (δ 7.8–8.2 ppm), piperidine (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。